molecular formula C8H12N4O5 B8084174 Ribavirin-13C5

Ribavirin-13C5

Cat. No. B8084174
M. Wt: 249.17 g/mol
InChI Key: IWUCXVSUMQZMFG-XYJHPSJVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ribavirin-13C5 is a useful research compound. Its molecular formula is C8H12N4O5 and its molecular weight is 249.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmacokinetics and Bioavailability : A study used a stable isotope methodology, involving Ribavirin labeled with a stable isotope (13C3-ribavirin), to determine the absolute bioavailability of Ribavirin. This approach provided a reliable estimate of Ribavirin's bioavailability, found to be approximately 52% for a 400-mg dose, which is higher than previously reported figures (Preston et al., 1999).

  • Antiviral Activity Against RNA Viruses : Ribavirin's antiviral activity, particularly against RNA viruses such as poliovirus and hepatitis C virus, was shown to be linked to its incorporation by viral polymerases, causing mutations and increasing mutagenesis of viral genomes (Pfeiffer & Kirkegaard, 2003).

  • Mechanism of Action in Hepatitis C : Various mechanisms of Ribavirin’s effectiveness in treating chronic hepatitis C have been proposed, including immunomodulatory properties, inhibition of inosine monophosphate dehydrogenase, and induction of lethal mutagenesis (Hofmann et al., 2008).

  • Clinical Applications and Mechanism of Action : Ribavirin, effective against numerous viruses, has been used clinically for respiratory syncytial virus in pediatric patients and chronic hepatitis C infection in both children and adults. Its mechanism of action includes lethal mutagenesis of RNA virus genomes mediated by the viral RNA-dependent RNA polymerase (Thomas et al., 2012).

  • Ribavirin as an RNA Virus Mutagen : Studies have indicated that ribavirin triphosphate is mutagenic and significantly reduces infectious virus production, supporting its role as an RNA virus mutagen (Crotty et al., 2000).

  • Ribavirin in Oncology : Recent research has shown anticancer properties of ribavirin, with ongoing clinical trials exploring its efficacy in various cancers, including acute myeloid leukemia and metastatic breast cancer (Casaos et al., 2019).

  • Hepatitis C Virus Replication Fidelity and Resistance : Prolonged exposure of hepatitis C virus to ribavirin induces mutations in the virus's polymerase, leading to increased polymerase fidelity and potential resistance to ribavirin (Mejer et al., 2020).

properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1/i1+1,3+1,4+1,5+1,8+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUCXVSUMQZMFG-XYJHPSJVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=NN1[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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